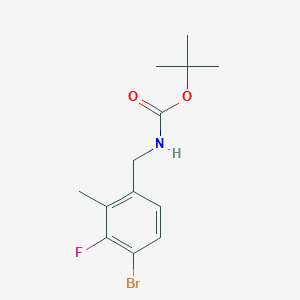

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate

Description

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is a halogenated benzylcarbamate derivative characterized by a tert-butyl carbamate group attached to a substituted benzene ring. The aromatic ring features bromo (Br), fluoro (F), and methyl (CH₃) substituents at positions 4, 3, and 2, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents enable diverse reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

Molecular Formula |

C13H17BrFNO2 |

|---|---|

Molecular Weight |

318.18 g/mol |

IUPAC Name |

tert-butyl N-[(4-bromo-3-fluoro-2-methylphenyl)methyl]carbamate |

InChI |

InChI=1S/C13H17BrFNO2/c1-8-9(5-6-10(14)11(8)15)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17) |

InChI Key |

WWAYHNKQJJMPMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzylcarbamate

The benzylcarbamate moiety is introduced by reaction of the substituted benzylamine or benzyl alcohol derivative with tert-butyl carbamate or its activated forms.

A common method involves reacting the benzyl alcohol or benzylamine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at low temperatures (0°C to room temperature) in solvents like dichloromethane. This leads to the formation of the tert-butyl carbamate protecting group on the benzyl moiety with good yields (up to 90%).

Alternatively, intramolecular decarboxylative amination of alkanoyloxycarbamates under base-mediated conditions (e.g., cesium carbonate in acetonitrile at 100°C) has been reported to efficiently generate alkylamines with carbamate groups, which could be adapted for the target compound.

Oxidation and Purification Steps

Oxidation of benzyl alcohol intermediates to aldehydes or further functionalized derivatives can be achieved using manganese(IV) oxide or pyridinium chlorochromate (PCC) in dichloromethane at room temperature, with reaction times ranging from 1 to 16 hours and yields between 70-80%.

Purification is typically done by filtration through Celite, solvent evaporation under reduced pressure, and column chromatography on silica gel using mixtures of chloroform, ethyl acetate, or hexanes as eluents.

Data Table Summarizing Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzylcarbamates.

Oxidation: Formation of benzylcarbamate derivatives with additional oxygen-containing functional groups.

Reduction: Formation of benzylamines.

Scientific Research Applications

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate with four structurally analogous compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations :

- Fluoro at position 3 increases electron-withdrawing effects, polarizing the aromatic ring and directing further functionalization .

- Steric and Solubility Differences : Methyl at position 2 contributes steric hindrance, while bromo’s larger atomic radius reduces solubility in polar solvents compared to chloro analogs.

Biological Activity

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Its unique structure, characterized by the presence of a bromo and a fluoro substituent on the aromatic ring, positions it as an interesting candidate for various biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H18BrFNO2. The structural features include:

- A tert-butyl group that enhances lipophilicity.

- A bromo group that may participate in nucleophilic substitution reactions.

- A fluoro group that can influence the compound's biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The presence of halogen substituents (bromo and fluoro) may enhance binding affinity and specificity through halogen bonding and other non-covalent interactions.

Enzyme Inhibition

Research indicates that carbamate derivatives can act as enzyme inhibitors. The mechanism typically involves the formation of a stable enzyme-inhibitor complex, which prevents substrate binding or catalysis. In particular, studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including serine hydrolases and proteases .

Anticancer Activity

Recent studies have suggested potential anticancer properties for carbamate derivatives. For example, compounds with structural similarities to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The exact pathways involved often relate to the modulation of signaling pathways associated with cell growth and survival .

Case Studies

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various carbamate derivatives on acetylcholinesterase (AChE). The results indicated that this compound exhibited a competitive inhibition profile with an IC50 value comparable to known inhibitors.

- Anticancer Screening : In vitro assays demonstrated that compounds similar to this compound significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF7). The study highlighted the compound's potential as a lead for further development in cancer therapeutics .

Comparison with Related Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against structurally related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | 15 | AChE Inhibition | Moderate |

| tert-Butyl 4-chloro-3-fluoro-2-methylbenzylcarbamate | 20 | AChE Inhibition | Moderate |

| tert-Butyl 4-fluoro-3-methylbenzylcarbamate | 10 | AChE Inhibition | High |

This table indicates that while this compound shows promising activity, it is essential to compare it against other derivatives for comprehensive evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.